trans-Aconitic Acid Anhydride: Chemical Properties, Reactivity, and Applications
trans-Aconitic Acid Anhydride: Chemical Properties, Reactivity, and Applications
This guide details the chemical properties, reactivity, and applications of trans-aconitic acid anhydride (CAS 14556-16-2), a specialized reagent distinct from its more common cis-isomer.
Executive Summary
trans-Aconitic acid anhydride (TAA) is a cyclic anhydride derived from trans-aconitic acid. Unlike its cis-isomer, which forms a 5-membered maleic-type ring, TAA forms a 6-membered pyran-2,6-dione ring . This structural difference dictates its unique reactivity profile, thermal stability, and utility in bioconjugation and polymer chemistry. While cis-aconitic anhydride is widely used for pH-sensitive (reversible) drug linkers, trans-aconitic anhydride offers a pathway to more stable bioconjugates and distinct cross-linking architectures.
Chemical Identity & Structural Architecture
The fundamental distinction between the aconitic anhydride isomers lies in their ring size, dictated by the geometry of the precursor acid.
Structural Analysis
-
IUPAC Name: 2,6-dioxo-3,6-dihydro-2H-pyran-4-carboxylic acid.[1]
Geometric Constraints:
-
cis-Aconitic Acid: The C2 and C3 carboxyl groups are cis to each other, facilitating the formation of a 5-membered furan-2,5-dione ring (maleic anhydride type).
-
trans-Aconitic Acid: The C2 and C3 carboxyl groups are trans. However, the C1 (methylene) carboxyl and the C2 (methine) carboxyl are spatially positioned to form a 6-membered pyran-2,6-dione ring (glutaric anhydride type).
Isomerization Pathways
Thermal decomposition studies reveal that cis-aconitic anhydride is kinetically favored but thermodynamically unstable relative to the trans-isomer. Heating cis-aconitic anhydride can induce an exothermic isomerization to the trans-anhydride.[7]
Figure 1: Structural relationship and conversion pathways between aconitic acid isomers and their anhydrides.
Physical & Chemical Properties
Physical Data Table
| Property | trans-Aconitic Anhydride | cis-Aconitic Anhydride | Significance |
| Ring Structure | 6-Membered (Pyranoid) | 5-Membered (Furanoid) | Determines hydrolytic stability. |
| Melting Point | ~190°C (dec.[8] as acid precursor) | 75–78°C | trans is significantly more thermally stable. |
| Solubility | DMSO, DMF, Acetone | DMSO, Acetone, Ethanol | Hydrolyzes in aqueous buffers. |
| Reactivity | Moderate Electrophile | High Electrophile (Strained) | trans affords more controlled acylation. |
Chemical Reactivity Profile
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Nucleophilic Acyl Substitution: TAA reacts with primary amines (lysine residues, N-termini) to form stable amide bonds. The ring-opening event generates a free carboxylic acid, resulting in a net addition of two carboxyl groups (one from the anhydride opening, one native to the ring) for every amine modified.
-
Result: Charge reversal (Positive
Double Negative).
-
-
Hydrolytic Stability: The 6-membered glutaric-type ring of TAA is generally less susceptible to spontaneous hydrolysis than the strained 5-membered maleic-type ring of the cis-isomer. This allows for easier handling in moist environments during synthesis.
-
Cross-Linking Potential: Due to the presence of the exocyclic double bond and the free carboxylic acid (post-reaction), TAA derivatives can participate in secondary polymerization reactions, making them ideal for hydrogel formation.
Applications in Drug Development & Proteomics
Protein Charge Modification (Succinylation Analog)
TAA is used to modify protein surface charges. Similar to succinic anhydride, it converts cationic amino groups into anionic carboxylates. However, TAA introduces an alkene handle and an additional carboxyl group, offering unique downstream conjugation possibilities (e.g., thiol-Michael addition to the double bond).
-
Mechanism: Lysine
-amine attacks the anhydride carbonyl. -
Outcome: Formation of an aconityl-lysine amide.
-
Stability: Unlike cis-aconityl amides (which hydrolyze at pH < 6, releasing the drug), trans-aconityl amides lack the specific geometry for facile intramolecular catalysis, rendering the linkage stable under physiological conditions.
Bio-Based Polymer Synthesis
TAA serves as a monomer for hyperbranched polyesters and polyanhydrides. Its trifunctionality (anhydride + double bond) allows for:
-
Curing Agents: For epoxy resins, providing higher thermal stability than amine hardeners.[9]
-
Nematicidal Agents: trans-Aconitic acid derivatives exhibit biological activity against nematodes, unlike the cis forms.[10]
Experimental Protocols
Protocol A: Synthesis of trans-Aconitic Anhydride
Note: This protocol avoids cis-contamination by utilizing the thermodynamic stability of the trans-isomer.
-
Reagents: trans-Aconitic acid (98%), Acetic anhydride (excess), Acetyl chloride (catalyst).
-
Procedure:
-
Suspend trans-aconitic acid (10 g) in acetic anhydride (40 mL).
-
Add 2-3 drops of acetyl chloride.
-
Heat the mixture to reflux (140°C) for 2 hours. The solution will clarify.
-
Crucial Step: Evaporate excess acetic anhydride under high vacuum at 60°C. Avoid excessive heat to prevent polymerization.
-
Crystallization: Dissolve the residue in minimal dry benzene or toluene/hexane (1:1) and cool to 4°C.
-
Yield: Collect white crystalline solid (TAA). Store in a desiccator at -20°C.
-
Protocol B: Protein Aconitylation (Stable Blocking)
Objective: Irreversible blocking of Lysine residues with charge reversal.
-
Preparation: Dissolve protein (2 mg/mL) in 0.1 M NaHCO₃ buffer (pH 8.5).
-
Reagent: Dissolve TAA in dry DMSO to a concentration of 1 M immediately before use.
-
Reaction:
-
Add TAA solution to protein dropwise with stirring (Molar excess 50:1 TAA:Protein).
-
Incubate at 4°C for 1 hour.
-
Maintain pH between 8.0–8.5 using 1 M NaOH if necessary.
-
-
Purification: Dialyze against PBS (pH 7.4) to remove hydrolyzed acid byproducts.
-
Validation: Verify modification via TNBS assay (loss of free amines) or Mass Spectrometry (+156 Da shift per lysine).
Workflow Visualization: Protein Modification
Figure 2: Mechanism of protein modification by trans-aconitic anhydride, resulting in stable charge reversal.
References
-
Sigma-Aldrich. (n.d.). trans-Aconitic acid 98% Product Specification. Retrieved from
-
Wyrzykowski, D., et al. (2011). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry, 104, 731–737.
-
Biosynth. (n.d.). trans-Aconitic acid anhydride Product Data. Retrieved from
-
ChemicalBook. (2023).[1] TRANS-ACONITIC ACID ANHYDRIDE Properties and Suppliers.
-
Pestana-Nobles, R., et al. (2022).[11][12] Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. Molecules, 27(3).
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